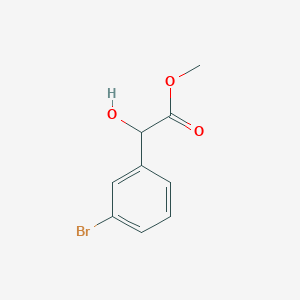![molecular formula C9H7NOS B2541917 Benzo[B]thiophene-7-carboxamide CAS No. 959756-04-8](/img/structure/B2541917.png)
Benzo[B]thiophene-7-carboxamide
Vue d'ensemble
Description
Benzo[B]thiophene-7-carboxamide is a heterocyclic compound that contains a benzene ring fused to a thiophene ring, with a carboxamide group attached at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mécanisme D'action
Target of Action
Benzo[B]thiophene-7-carboxamide primarily targets the STING (Stimulator of Interferon Genes) protein . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
Upon being activated by its agonists, including this compound, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The proposed binding mode of this compound and STING protein displays that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
Analyse Biochimique
Biochemical Properties
Benzo[B]thiophene-7-carboxamide has been found to exhibit STING-agonistic activity . This means that it can activate the STING protein, triggering the IRF and NF-κB pathways . These pathways generate type I interferons and proinflammatory cytokines, which are crucial for priming the innate immune responses .
Cellular Effects
The activation of the STING protein by this compound leads to increased phosphorylation of the downstream signaling molecules TBK1 and IRF3 . This influences cell function by triggering the production of type I interferons and proinflammatory cytokines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the STING protein . The proposed binding mode includes two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction between the compound and the CDN-binding domain of the STING protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Another approach involves the CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction to obtain 2-aminobenzothiophenes, which can then be converted to carboxamides .
Industrial Production Methods
Industrial production methods for Benzo[B]thiophene-7-carboxamide often involve scalable synthetic routes such as the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids . These methods are designed to be efficient and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[B]thiophene-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Benzo[B]thiophene-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is utilized in the development of organic semiconductors and corrosion inhibitors.
Comparaison Avec Des Composés Similaires
Benzo[B]thiophene-7-carboxamide can be compared with other similar compounds such as:
Benzo[B]thiophene-2-carboxamide: Shares a similar structure but differs in the position of the carboxamide group, affecting its biological activity.
Thiazolecarboxamide derivatives: These compounds also act as STING agonists but have different heterocyclic cores, leading to variations in their efficacy and target specificity.
This compound stands out due to its unique position of the carboxamide group, which influences its interaction with molecular targets and its overall biological activity.
Propriétés
IUPAC Name |
1-benzothiophene-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZDSIXXBVIGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

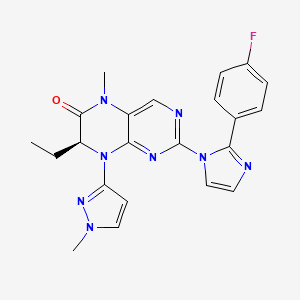
![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B2541836.png)

![2-{[3-(trifluoromethyl)-2-pyridyl]thio}acetonitrile](/img/structure/B2541839.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide](/img/structure/B2541841.png)
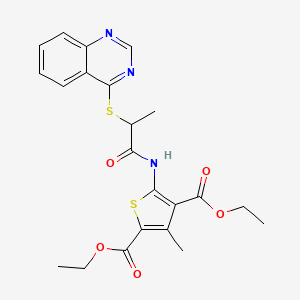
![N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2541846.png)
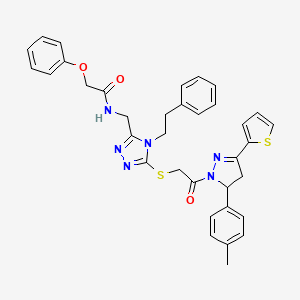
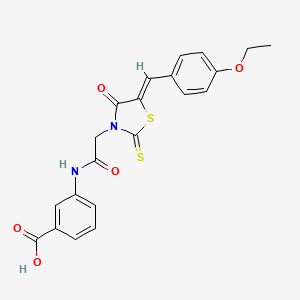
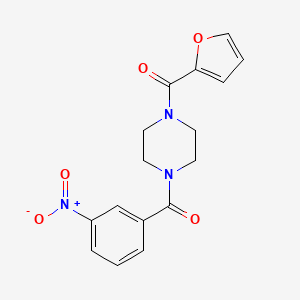
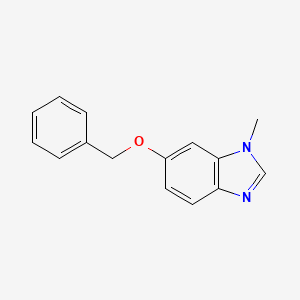
![2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2541853.png)
![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2541854.png)
